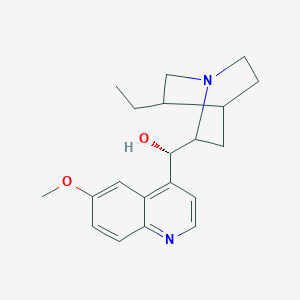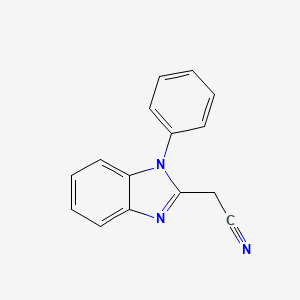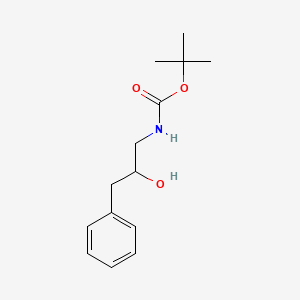
Tetramethylammonium borohydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium borohydride, also known as this compound, is a chemical compound with the molecular formula C₄H₁₆BN. It consists of a tetramethylammonium cation (N,N,N-trimethylmethanaminium) and a borohydride anion (BH₄⁻). This compound is known for its applications in various fields, including organic synthesis and hydrogen storage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetramethylammonium borohydride can be synthesized through the reaction of tetramethylammonium hydroxide with sodium borohydride. The reaction proceeds as follows: [ \text{(CH₃)₄N⁺OH⁻} + \text{NaBH₄} \rightarrow \text{(CH₃)₄N⁺BH₄⁻} + \text{NaOH} ] This reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the borohydride anion .
Industrial Production Methods
Industrial production of boranuide;tetramethylazanium involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethylammonium borohydride undergoes various chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Hydrogenation Reactions: It can be used in hydrogenation reactions to add hydrogen to unsaturated compounds.
Substitution Reactions: It can participate in substitution reactions where the borohydride anion is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction Reactions: Common reagents include carbonyl compounds (e.g., aldehydes, ketones) and solvents like tetrahydrofuran (THF) or ethanol.
Hydrogenation Reactions: These reactions are typically carried out under mild conditions with the presence of a catalyst.
Substitution Reactions: Reagents such as halides or other nucleophiles are used under anhydrous conditions.
Major Products Formed
Reduction Reactions: Alcohols are the major products formed from the reduction of carbonyl compounds.
Hydrogenation Reactions: Saturated hydrocarbons or other hydrogenated products are formed.
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium borohydride has several scientific research applications, including:
Organic Synthesis: It is used as a reducing agent in the synthesis of various organic compounds.
Hydrogen Storage:
Catalysis: It is used in catalytic reactions, particularly in the hydrogenation of unsaturated compounds.
Analytical Chemistry: It is used as a reagent in various analytical techniques, including gas chromatography and mass spectrometry
Wirkmechanismus
The mechanism of action of boranuide;tetramethylazanium involves the transfer of hydride ions (H⁻) from the borohydride anion to the substrate. This hydride transfer is facilitated by the tetramethylammonium cation, which stabilizes the borohydride anion. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in reduction reactions, the hydride ion attacks the carbonyl carbon, leading to the formation of an alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but contains a chloride anion instead of a borohydride anion.
Tetramethylammonium Hydroxide: Contains a hydroxide anion and is used in different applications, such as etching and analytical chemistry.
Tetraethylammonium Borohydride: Similar in function but has ethyl groups instead of methyl groups.
Uniqueness
Tetramethylammonium borohydride is unique due to its combination of a quaternary ammonium cation and a borohydride anion. This combination allows it to act as a versatile reducing agent and hydrogen donor, making it valuable in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C4H16BN |
|---|---|
Molekulargewicht |
88.99 g/mol |
IUPAC-Name |
boranuide;tetramethylazanium |
InChI |
InChI=1S/C4H12N.BH4/c1-5(2,3)4;/h1-4H3;1H4/q+1;-1 |
InChI-Schlüssel |
LSSMEJCYZMCNIN-UHFFFAOYSA-N |
Kanonische SMILES |
[BH4-].C[N+](C)(C)C |
Physikalische Beschreibung |
White odorless crystalline powder; [Alfa Aesar MSDS] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8772002.png)









![6-Nitro-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8772073.png)
